molecular formula C20H15ClFN3O4S B11595181 (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11595181
M. Wt: 447.9 g/mol
InChI Key: PHADERJNIDFLDD-SXGWCWSVSA-N
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Description

(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolo-triazole core, a chlorofluorobenzylidene group, and a trimethoxyphenyl group. These structural features contribute to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo-triazole core, followed by the introduction of the chlorofluorobenzylidene and trimethoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and methoxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substituting agents (e.g., alkyl halides). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one include other thiazolo-triazole derivatives and compounds with similar functional groups, such as:

  • (5Z)-5-(2-chlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-5-(2-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both chlorofluorobenzylidene and trimethoxyphenyl groups may confer unique chemical and biological properties, distinguishing it from other similar compounds. These properties can be leveraged for specific applications in research and industry.

Properties

Molecular Formula

C20H15ClFN3O4S

Molecular Weight

447.9 g/mol

IUPAC Name

(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H15ClFN3O4S/c1-27-14-7-10(8-15(28-2)17(14)29-3)18-23-20-25(24-18)19(26)16(30-20)9-11-12(21)5-4-6-13(11)22/h4-9H,1-3H3/b16-9-

InChI Key

PHADERJNIDFLDD-SXGWCWSVSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/SC3=N2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=C(C=CC=C4Cl)F)SC3=N2

Origin of Product

United States

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